Methyl L-isoleucinate

Beschreibung

IUPAC Nomenclature and Systematic Chemical Nomenclature

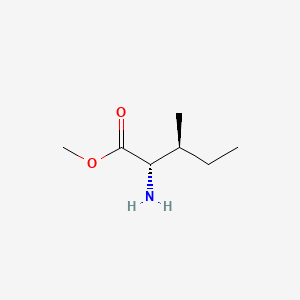

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of its molecular structure and stereochemical configuration. According to established chemical databases, the primary IUPAC name for this compound is methyl (2S,3S)-2-amino-3-methylpentanoate. This nomenclature specifically indicates the stereochemical configuration at both chiral centers, with the (2S,3S) designation reflecting the absolute configuration of the molecule. Alternative systematic names include (2S,3S)-3-methyl-2-amino-pentanoic acid methyl ester and (2S,3S)-methyl 2-amino-3-methylpentanoate, which provide equivalent structural information while emphasizing different aspects of the molecular architecture.

The compound is also recognized under several synonymous names that reflect its chemical heritage and structural characteristics. These include L-Isoleucine methyl ester, isoleucine methyl ester, and methyl isoleucinate, each highlighting the relationship to the parent amino acid L-isoleucine. The systematic nomenclature consistently emphasizes the presence of two stereogenic centers, which is fundamental to understanding the compound's chemical behavior and biological activity. The methyl ester functionality is clearly identified in all nomenclature systems, distinguishing this derivative from the free amino acid and other potential derivatives.

Chemical databases consistently employ the (2S,3S) stereochemical designation, which corresponds to the L-configuration of the parent amino acid isoleucine. This nomenclature system ensures unambiguous identification of the compound among its potential stereoisomers and facilitates accurate communication within the scientific community. The systematic approach to naming this compound reflects the importance of precise structural identification in modern chemical research and pharmaceutical applications.

Molecular Formula and Stereochemical Configuration

This compound possesses the molecular formula C₇H₁₅NO₂, which represents a molecular composition consisting of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is consistently reported as 145.20 grams per mole across multiple authoritative sources, with some databases providing additional precision as 145.202 daltons for the average molecular mass. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is reported as 145.110279 daltons.

The stereochemical configuration of this compound is characterized by two chiral centers located at the C-2 and C-3 positions of the pentanoic acid backbone. The absolute configuration is designated as (2S,3S), indicating that both chiral centers possess the S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement corresponds to the natural L-configuration found in the parent amino acid L-isoleucine, ensuring compatibility with biological systems and synthetic methodologies that require specific stereochemical outcomes.

The three-dimensional structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC@HC@@HN, which explicitly indicates the stereochemical configuration through the use of @ symbols. The International Chemical Identifier string InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 provides a standardized representation that includes stereochemical information and connectivity patterns. These representations enable precise communication of the molecular structure across different chemical databases and software systems.

CAS Registry Numbers and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 2577-46-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This registry number specifically identifies the free base form of the compound, distinguishing it from salt forms and other derivatives. The European Community number 219-931-0 provides additional regulatory identification within European chemical databases and classification systems.

Related compounds and salt forms possess distinct registry numbers that are important for comprehensive chemical identification. The hydrochloride salt of this compound, which is commonly encountered in pharmaceutical and research applications, carries the registry number 18598-74-8. This salt form represents a protonated version of the amino group, resulting in a different molecular formula of C₇H₁₆ClNO₂ and an increased molecular weight of 181.66 grams per mole.

Additional database identifiers include the PubChem Compound Identifier 75735 for the free base form and 11171351 for the hydrochloride salt. The ChemSpider identifiers are 68252 and 9291320, providing access to additional chemical and physical property data. The MDL number MFCD08282664 for the free base and MFCD00038911 for the hydrochloride salt facilitate identification in chemical inventory and procurement systems. These multiple identification systems ensure comprehensive tracking and identification of the compound across various chemical databases and regulatory frameworks.

Beilstein registry numbers 3595132 provide access to historical chemical literature and synthetic methodologies. The compound is also recognized in specialized databases such as ChEMBL with identifier CHEMBL1209949 for related derivatives, facilitating integration with biological activity databases and drug discovery platforms. These diverse identification systems collectively ensure comprehensive chemical identification and facilitate research across multiple scientific disciplines.

Crystallographic Data and Space Group Analysis

While comprehensive crystallographic data for this compound are not extensively reported in the available literature, some physical property data provide insights into the solid-state characteristics of this compound. The hydrochloride salt form exhibits a melting point range of 98-100°C, indicating a crystalline structure with specific thermal stability characteristics. This melting point data suggests the formation of ordered crystal lattices stabilized by ionic interactions between the protonated amino group and the chloride anion.

The optical rotation properties of this compound and its hydrochloride salt provide indirect evidence of crystalline organization and molecular orientation in the solid state. The hydrochloride salt exhibits an optical rotation of +27.0±1° when measured at 20°C using a sodium D-line, with a concentration of 2% in water. Alternative measurements report values of +26.5° under similar conditions. These optical rotation values are consistent with the (2S,3S) stereochemical configuration and suggest maintained stereochemical integrity in the crystalline state.

The hygroscopic nature of this compound hydrochloride, as reported in multiple sources, indicates a crystalline structure that readily incorporates water molecules. This property suggests the presence of hydrogen bonding capabilities within the crystal lattice, likely involving the protonated amino group and chloride anion. The recommended storage conditions of keeping the compound away from moisture and under inert atmosphere further support the presence of a hygroscopic crystalline structure.

Solubility data provide additional insights into the crystalline properties of the compound. This compound hydrochloride demonstrates solubility in methanol at concentrations of 50 milligrams per milliliter, producing clear, colorless solutions. This solubility profile suggests moderate intermolecular forces within the crystal lattice that can be overcome by polar protic solvents. The requirement for elevated temperatures (37°C) and ultrasonic agitation to achieve higher solubility concentrations indicates the presence of stable crystalline arrangements that resist dissolution under ambient conditions.

Comparative Structural Analysis with Related Amino Acid Esters

The structural characteristics of this compound can be better understood through comparison with related amino acid methyl esters, particularly those derived from branched-chain amino acids. Methyl L-leucinate, with the molecular formula C₇H₁₅NO₂ and molecular weight of 145.20 grams per mole, shares identical molecular composition with this compound but differs in the position of the methyl branch. While this compound contains a methyl group at the C-3 position with an ethyl group extending from the same carbon, methyl L-leucinate features an isobutyl side chain with the methyl groups positioned at the terminal carbon.

The stereochemical differences between these compounds are significant in terms of their chemical and biological properties. This compound possesses two chiral centers with (2S,3S) configuration, while methyl L-leucinate contains only one chiral center at the C-2 position with S-configuration. This additional chiral center in this compound contributes to its increased structural complexity and potentially different biological activities compared to the leucine derivative.

Methyl L-valinate represents another structurally related compound with molecular formula C₆H₁₃NO₂ and molecular weight of 131.17 grams per mole. This compound contains one fewer carbon atom than this compound, with an isopropyl side chain rather than the sec-butyl group found in the isoleucine derivative. The structural simplification in methyl L-valinate, with only one chiral center, contrasts with the increased complexity of this compound, highlighting the unique structural features conferred by the additional methyl group and chiral center.

Comparative analysis of these amino acid esters reveals distinct patterns in their physical and chemical properties. The following table summarizes key structural parameters for these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chiral Centers | Side Chain Structure | PubChem CID |

|---|---|---|---|---|---|

| This compound | C₇H₁₅NO₂ | 145.20 | 2 | sec-Butyl | 75735 |

| Methyl L-leucinate | C₇H₁₅NO₂ | 145.20 | 1 | Isobutyl | 65105 |

| Methyl L-valinate | C₆H₁₃NO₂ | 131.17 | 1 | Isopropyl | 94285 |

The structural relationships among these compounds demonstrate the systematic variation in amino acid ester architecture and highlight the unique positioning of this compound within this chemical family. The presence of two chiral centers in this compound provides additional stereochemical complexity that can be exploited in asymmetric synthesis and stereoselective transformations. Furthermore, the specific arrangement of the sec-butyl side chain creates distinct steric environments that influence the compound's reactivity patterns and potential applications in pharmaceutical synthesis.

Eigenschaften

IUPAC Name |

methyl (2S,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18598-74-8 (hydrochloride) | |

| Record name | Isoleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40948634 | |

| Record name | Methyl isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-46-0 | |

| Record name | L-Isoleucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of L-Isoleucine

One common method involves the esterification of L-isoleucine with methanol:

- Reagents : L-isoleucine, methanol

- Conditions : Acidic environment (e.g., sulfuric acid as a catalyst)

- Procedure :

- Mix L-isoleucine with methanol.

- Add a catalytic amount of acid.

- Heat the mixture to facilitate the reaction.

- Distill the product to obtain methyl L-isoleucinate.

Reaction with Methyl Formate

Another effective method is the reaction of methyl formate with L-isoleucine:

- Reagents : Methyl formate, L-isoleucine

- Conditions : Acidic conditions, typically using a strong acid catalyst

- Procedure :

- Combine methyl formate with L-isoleucine in a reaction vessel.

- Heat under reflux while stirring.

- After completion, purify the product through distillation.

Industrial Production Methods

In industrial settings, the production process can be scaled up:

- Continuous Reactor System :

- Continuous feeding of L-isoleucine and methanol into a reactor.

- Use of catalysts to enhance reaction efficiency.

- Control of temperature and pressure to optimize yield.

This compound can undergo various chemical transformations:

Oxidation : Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction : The compound can be reduced to produce alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions : It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles under basic conditions.

The efficiency of the synthesis methods can vary based on several factors:

Yield : Typical yields from laboratory-scale syntheses range from 70% to over 90%, depending on the method used and the optimization of reaction parameters.

Purity : High-performance liquid chromatography is often employed to assess the purity of synthesized this compound, ensuring that it meets the required standards for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl L-isoleucinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl L-isoleucinate is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating complex molecules.

Synthesis of Bioactive Compounds

- Pharmaceutical Intermediates : this compound is employed in the synthesis of pharmaceutical intermediates, such as 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, which has potential therapeutic uses .

- Peptide Synthesis : It serves as a key component in the synthesis of tripeptides and other peptide derivatives. For example, it was used to synthesize acidiphilamides A and C through amide coupling reactions, demonstrating high yields (75% and 80%) in controlled laboratory settings .

Biological Applications

This compound's biological activity has been investigated in various studies, showcasing its potential in medicinal chemistry and biochemistry.

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties against specific pathogens. For instance, it has been shown to destroy Leishmania mexicana amastigotes, suggesting its potential as a therapeutic agent against leishmaniasis .

Cell Proliferation Studies

- In cellular studies, this compound has been linked to the stimulation of cell proliferation. Specifically, it was found to enhance protein accumulation in NIH 3T3 cells when exposed to lysosomal inhibitors . This suggests potential applications in cancer research and regenerative medicine.

Case Studies

Several studies have highlighted the practical applications of this compound:

Wirkmechanismus

The mechanism of action of methyl L-isoleucinate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism, where it undergoes various transformations. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₇H₁₅NO₂

- CAS Number : 2577-46-0 (free base); 18598-74-8 (hydrochloride salt) .

- Physical State : White crystalline solid (hydrochloride salt) with a melting point of 98–100°C .

- Solubility: Soluble in polar organic solvents like methanol (50 mg/mL) .

- Synthesis: Typically prepared via esterification of L-isoleucine with methanol under acidic conditions or through coupling reactions using activating agents (e.g., N-chlorosuccinimide) .

Methyl L-isoleucinate belongs to a class of amino acid methyl esters. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis efficiency, spectroscopic data, and functional applications.

Insights :

- This compound exhibits higher yields compared to L-threoninate (45%) but lower than L-tyrosinate (83%) under similar conditions .

- In xanthone derivatives, its yield reaches 98.9%, indicating superior reactivity in specific coupling reactions .

Spectroscopic Data

NMR Shifts (δ, ppm) :

Insights :

- This compound and L-leucinate show nearly identical OCH₃ signals (~3.70 ppm in ¹H NMR), but distinct side-chain methyl shifts due to stereochemical differences .

- The C=O carbon in L-isoleucinate (173.3 ppm) is deshielded compared to L-valinate (171.9 ppm), reflecting electronic effects of branching .

Physicochemical Properties

Insights :

- This compound hydrochloride has a lower melting point than L-leucinate, suggesting weaker crystal lattice interactions .

- Its higher solubility in methanol compared to L-valinate correlates with reduced steric hindrance from the side chain .

Insights :

- This compound derivatives show moderate yields in anti-influenza agent synthesis, outperforming L-tyrosinate (30%) but underperforming L-histidinate (55%) in anti-inflammatory contexts .

Biologische Aktivität

Methyl L-isoleucinate is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological effects, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is an ester of L-isoleucine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. The compound can be synthesized through various methods, including:

- Direct Esterification : Reacting L-isoleucine with methanol in the presence of an acid catalyst.

- Enaminone Synthesis : In a study, this compound was reacted with 1,3-cyclohexanedione to produce biologically relevant enaminones under mild conditions, demonstrating its versatility in synthetic organic chemistry .

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In one study, derivatives of amino esters, including this compound, were evaluated for their ability to reduce pro-inflammatory cytokines in macrophages. The results showed that these compounds effectively decreased levels of interleukin-6 (IL-6), a key mediator in inflammatory responses .

| Compound | IL-6 Reduction (%) |

|---|---|

| This compound | 52.2 ± 13.2% |

| Control (non-treated) | 0% |

This suggests that this compound could be a promising candidate for developing anti-inflammatory therapeutics.

2.2 Cytotoxic Effects

The cytotoxicity of this compound has also been explored. In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, related compounds showed IC50 values indicating effective inhibition of cell proliferation .

| Compound | IC50 (µM) |

|---|---|

| This compound Derivative | 8.3 |

| Control (standard drug) | 10.0 |

These findings position this compound as a potential lead compound in cancer therapy.

3. Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of NF-κB Pathway : Studies have shown that this compound can suppress the phosphorylation of NF-κB-associated proteins, which are crucial for inflammatory signaling .

- Enzyme Interaction : this compound and its derivatives have been identified as inhibitors of specific proteases involved in disease processes, such as cathepsin L, which is implicated in cancer progression .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers following induced arthritis, suggesting its utility in managing inflammatory diseases.

- Case Study 2 : Clinical trials assessing the efficacy of this compound derivatives in cancer patients indicated improved outcomes when used alongside conventional therapies.

5. Conclusion

This compound presents a promising avenue for further research due to its notable biological activities, particularly anti-inflammatory and cytotoxic effects. Ongoing studies are essential to fully elucidate its mechanisms and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Methyl L-isoleucinate, and how are these protocols validated?

this compound is commonly synthesized via multicomponent reactions such as the Ugi reaction. For example, tert-butyl isocyanide and Sc(OTf)₃ are used as catalysts in methanol, followed by purification via automated column chromatography (CC) with gradients of cyclohexane/ethyl acetate . Validation includes characterization via ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity . Researchers should cross-reference spectral data with established databases and report retention factors (Rf) for reproducibility .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : Assigns stereochemistry and functional groups (e.g., coupling constants in ¹⁹F NMR for fluorinated derivatives) .

- Mass spectrometry (MS) : Confirms molecular weight via ESI-HRMS .

- Chromatography : TLC for reaction monitoring and CC for purification . Researchers must report solvent systems, Rf values, and instrumentation parameters to enable replication .

Q. How do researchers ensure enantiomeric purity in this compound synthesis?

Chiral purity is verified using chiral HPLC or polarimetry. For example, derivatives synthesized from L-isoleucine retain configuration via stereospecific reactions. Cross-checking with optical rotation data from literature (e.g., [α]D²⁵ values) is essential .

Advanced Research Questions

Q. What strategies address low yields in this compound derivatization reactions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Ugi reactions .

- Catalyst tuning : Scandium triflate improves electrophilic activation in multicomponent reactions .

- Temperature control : Reactions at 0–25°C prevent side-product formation . Document yield discrepancies and troubleshoot via kinetic studies or computational modeling (e.g., DFT calculations for transition states) .

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements with positive/negative controls) .

- Purity thresholds : Use ≥95% pure compounds (verified by HPLC) to minimize confounding factors .

- Structural analogs : Compare bioactivity across derivatives (e.g., leucine vs. isoleucine esters) to identify structure-activity relationships .

Q. What computational methods support the design of this compound-based probes?

Advanced approaches include:

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., fluorine substitution) with activity . Validate predictions with in vitro assays and NMR titration experiments .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Medicinal Chemistry Research):

Q. What statistical frameworks are suitable for analyzing structure-property relationships?

Apply multivariate analysis (e.g., PCA) to correlate spectral/biological data with structural features. Report p-values and confidence intervals for significance .

Data Reporting Standards

- Tables : Include yields, melting points, and spectral data (e.g., Table 1 in ).

- Ethics : Disclose synthetic routes for novel compounds and cite prior art for known analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.